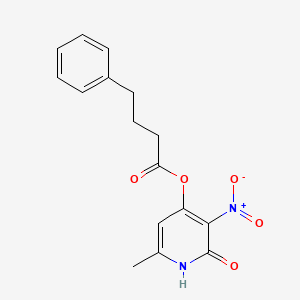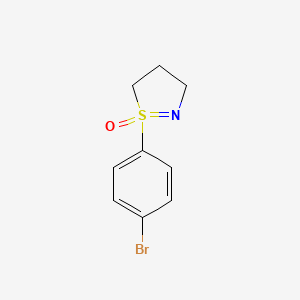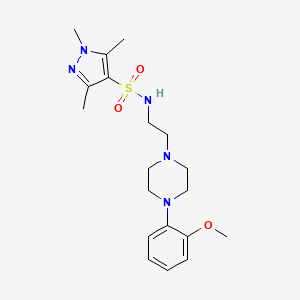
2-(2-fluorophenoxy)-N-((5-methylisoxazol-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-((5-methylisoxazol-4-yl)methyl)acetamide, also known as FMA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FMA is a small molecule that has been synthesized using various methods, and its mechanism of action is still being studied.
Scientific Research Applications
1. Cancer Research
One of the primary applications of compounds related to 2-(2-fluorophenoxy)-N-((5-methylisoxazol-4-yl)methyl)acetamide is in cancer research. For instance, derivatives of 1,3,4-oxadiazole, which share a structural similarity, have been investigated as inhibitors of Collapsin response mediator protein 1 (CRMP 1) in small lung cancer. These compounds have shown significant inhibition of cell growth in NCI-H2066 lung cancer cell lines, suggesting potential as therapeutic agents in cancer treatment (Panchal, Rajput, & Patel, 2020).
2. Solar Cell Applications
Another intriguing application is in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). Derivatives similar to the 2-(2-fluorophenoxy) compound have been studied for their light harvesting efficiency (LHE) and photovoltaic efficiency, suggesting a potential role in improving the performance of solar cells (Mary et al., 2020).
3. Antipsychotic Drug Development
Compounds structurally related to 2-(2-fluorophenoxy)-N-((5-methylisoxazol-4-yl)methyl)acetamide have also been explored for their potential in antipsychotic drug development. A study found that certain derivatives did not interact with dopamine receptors but still exhibited antipsychotic-like profiles in behavioral animal tests, offering a new avenue for developing antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
4. Antimicrobial Activity
Additionally, some analogs of this compound have shown promising results in antimicrobial activity. N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, for instance, exhibited significant in vitro antimicrobial activity against various bacterial and fungal strains (Marri et al., 2018).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-9-10(7-16-19-9)6-15-13(17)8-18-12-5-3-2-4-11(12)14/h2-5,7H,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBAMTGFMNLUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((5-methylisoxazol-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Pyridin-2-ylamino)methyl]indole-2,3-dione](/img/structure/B3015420.png)
![benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3015421.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3015423.png)


![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3015428.png)


![N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3015431.png)
![3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3015432.png)

![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)